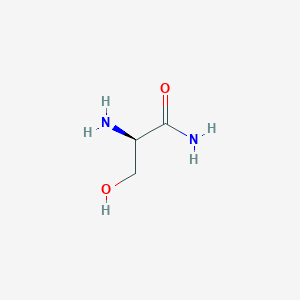

(R)-2-Amino-3-hydroxypropanamide

Description

Significance of Chiral α-Amino Acid Amides in Organic Synthesis

Chiral α-amino acid amides are a class of organic compounds that serve as fundamental building blocks in the synthesis of a wide array of biologically active molecules and complex chemical structures. nih.gov Their importance stems from the prevalence of chirality in biological systems; most biomolecules and pharmaceuticals are chiral, meaning they exist as non-superimposable mirror images called enantiomers. alevelchemistry.co.uk The specific three-dimensional arrangement of atoms in these molecules is often crucial for their biological function.

The presence of both an amino and an amide group provides multiple reactive sites for further chemical transformations. nih.gov These functional groups can be selectively modified to build larger, more complex molecules with precise stereochemistry. The amide group itself is a key feature in peptides and proteins, and its incorporation into synthetic molecules can influence their conformation and biological activity. alevelchemistry.co.uk Furthermore, α-amino acid amides are utilized as ligands in asymmetric catalysis, a powerful tool for creating enantiomerically pure compounds. nih.gov

The ability to introduce a specific stereocenter early in a synthetic sequence using a chiral building block like an α-amino acid amide is a highly efficient strategy in modern organic synthesis. This approach avoids the need for challenging and often less efficient chiral separations or asymmetric reactions later in the synthesis.

(R)-2-Amino-3-hydroxypropanamide as a Key Stereodefined Building Block

This compound, also known as L-serinamide, is a prime example of a key stereodefined building block. Its "R" configuration at the α-carbon is predetermined, providing a reliable starting point for the synthesis of other chiral molecules. The presence of the primary hydroxyl group offers an additional site for chemical modification, further expanding its synthetic utility.

This compound is classified as a chiral building block within several categories of organic chemistry, including alcohols, amides, and compounds used in asymmetric synthesis. bldpharm.com Its structure allows for a variety of chemical reactions, making it a versatile intermediate in the creation of more complex molecules with specific stereochemical requirements. The combination of its functional groups allows for a broader range of chemical reactivity compared to simpler compounds, enhancing its value in research applications.

Overview of Research Trajectories for This Chiral Compound

Research involving this compound is multifaceted, with applications spanning various areas of chemistry and related sciences. One significant area of investigation is its use as a precursor in the synthesis of more complex chiral molecules. For instance, it can be a starting material for creating novel amino acid derivatives and peptidomimetics, which are compounds that mimic the structure and function of peptides.

Another research trajectory focuses on its application in asymmetric catalysis. Chiral amino alcohols derived from amino acids are known to be effective ligands in reactions such as the asymmetric reduction of ketones, a fundamental transformation in organic synthesis for producing enantiomerically pure secondary alcohols. nih.gov The structural features of this compound make it a candidate for the development of new and efficient chiral catalysts.

Furthermore, the compound and its derivatives are studied for their potential biological activities. While this article excludes detailed discussions on this topic, it is worth noting that the structural motifs present in this compound are found in various biologically relevant molecules, prompting investigations into its interactions with biological systems.

The development of efficient synthetic routes to this compound and its analogs is also an active area of research. mdpi.com Innovations in synthetic methodology can lead to more cost-effective and scalable production, making this valuable chiral building block more accessible for a wider range of research and development applications.

| Property | Value |

| IUPAC Name | (2R)-2-amino-3-hydroxypropanamide |

| Molecular Formula | C3H8N2O2 |

| Molecular Weight | 104.11 g/mol |

| Synonyms | L-Serinamide, (R)-Serinamide |

| Chirality | (R) |

| Key Functional Groups | Amino, Hydroxyl, Amide |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-hydroxypropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O2/c4-2(1-6)3(5)7/h2,6H,1,4H2,(H2,5,7)/t2-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGOGKPMIZGEGOZ-UWTATZPHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)N)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)N)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104714-52-5 | |

| Record name | Serinamide, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104714525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SERINAMIDE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L3Z62CU023 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for R 2 Amino 3 Hydroxypropanamide and Its Derivatives

Enantioselective Synthesis of (R)-2-Amino-3-hydroxypropanamide

The primary challenge in the synthesis of this compound lies in the stereocontrolled formation of the two adjacent stereocenters. Various strategies have been developed to address this, broadly categorized into asymmetric catalytic methods and chemoenzymatic routes.

Asymmetric Catalytic Approaches

Asymmetric catalysis offers a powerful tool for the efficient synthesis of chiral molecules from prochiral substrates. This section explores several catalytic strategies that have been applied to the synthesis of β-hydroxy-α-amino acid derivatives, which are direct precursors to this compound.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a significant area in asymmetric synthesis. For the construction of the β-hydroxy-α-amino acid framework, aldol (B89426) reactions are a key strategy.

Recent research has demonstrated the utility of Brønsted base catalysis for the highly enantio- and syn-selective synthesis of β-hydroxy α-amino acids. nih.govnih.gov This approach utilizes a benzophenone-derived imine of glycine (B1666218) o-nitroanilide as a pronucleophile. The o-nitroanilide group is crucial, as it provides a hydrogen-bonding platform that influences the reactivity of the nucleophile and controls the diastereoselectivity of the reaction. nih.govnih.gov When this glycine imine derivative reacts with an aldehyde in the presence of a chiral Brønsted base catalyst, it can generate the desired amino alcohol skeleton with high stereocontrol. While this method yields the corresponding acid, subsequent amidation would provide the target this compound.

Another organocatalytic approach involves a one-pot reaction sequence combining amino- and N-heterocyclic carbene (NHC) catalysis to produce enantioenriched β-hydroxy and β-amino esters. libretexts.orgacs.org This metal-free method is noted for its operational simplicity, not requiring inert or anhydrous conditions, and its scalability. libretexts.orgacs.org The process typically involves an enantioselective epoxidation of an enal, followed by an NHC-catalyzed reductive ring-opening and acyl transfer, yielding the β-hydroxy ester with high enantiopurity. acs.org

| Organocatalytic Method | Key Features | Product Type | Ref |

| Brønsted Base Catalyzed Aldol Reaction | Uses glycine o-nitroanilide Schiff base; High enantio- and syn-selectivity. | β-Hydroxy α-amino acids | nih.govnih.gov |

| Amino- and NHC-Catalysis | One-pot reaction; Metal-free; Scalable. | β-Hydroxy and β-amino esters | libretexts.orgacs.org |

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their tunable structures and high surface areas make them promising platforms for heterogeneous asymmetric catalysis. Homochiral MOFs, built from enantiopure building blocks, can create a chiral environment that influences the stereochemical outcome of a reaction.

While specific examples of MOFs being used for the direct synthesis of this compound are not prevalent in the literature, the principles of MOF-catalyzed asymmetric synthesis are applicable. For instance, MOFs have been successfully employed in the asymmetric ring-opening of meso-epoxides with amines to afford chiral β-amino alcohols with high enantioselectivity. libretexts.org Scandium-based nanosized MOFs have shown particular promise, creating hydrophobic environments within the framework that facilitate these reactions even in aqueous media. libretexts.org Such a strategy could be adapted to produce the core structure of this compound.

Furthermore, chiral MOFs have been designed to incorporate catalytically active sites, such as amino acid-thiourea moieties, within their pores. The confined space and chiral nature of the MOF can enhance both the activity and selectivity of the catalyst in reactions like aldol additions. wikipedia.org The pore size of these Zr-based MOFs can be modulated to optimize the reaction environment for specific substrates, leading to improved yields and enantiomeric excesses. wikipedia.org

Asymmetric transfer hydrogenation (ATH) is a powerful and practical method for the enantioselective reduction of ketones and imines, often using formic acid or isopropanol (B130326) as the hydrogen source. This technique is highly relevant for the synthesis of this compound, as it can be used to stereoselectively reduce a corresponding α-amino-β-ketoamide or ester precursor.

One notable application is the ATH of β-keto-α-amino esters coupled with dynamic kinetic resolution (DKR) in water. researchgate.netnih.gov This method can produce anti-β-hydroxy-α-amino acid derivatives with good yields, diastereoselectivities, and enantioselectivities. researchgate.netnih.gov The use of a surfactant is often necessary to overcome the hydrophobicity of the catalyst and substrate in the aqueous medium. researchgate.net Noyori-type ruthenium catalysts are commonly employed in these transformations.

The principle of ATH has also been successfully applied to the synthesis of α-hydroxyphosphonates from α-oxophosphonates, achieving excellent enantiomeric excesses (≥98% ee). rsc.org These α-hydroxyphosphonates can then be converted to the corresponding α-aminophosphonic acids. rsc.org A similar strategy could be envisioned where an α-amino-β-ketoamide is reduced to this compound using a suitable chiral ATH catalyst.

| ATH Application | Substrate Type | Key Features | Ref |

| ATH with DKR | β-Keto-α-amino esters | Conducted in water with surfactant; Produces anti-products. | researchgate.netnih.gov |

| ATH Reduction | α-Oxophosphonates | High enantioselectivity (≥98% ee); Precursor to amino acids. | rsc.org |

The final step in many synthetic routes to this compound is the formation of the primary amide from a carboxylic acid or ester precursor. Performing this amidation without racemization of the adjacent chiral center is critical.

A direct, catalytic approach for the amidation of unprotected amino acids has been developed using hexylsilane (B129531) and a catalytic amount of 1,2,4-triazole. rsc.org This method avoids the need for protecting groups on the α-amino function and proceeds with low to no racemization, offering a streamlined route to α-amino amides. rsc.org

For N-protected amino acids like N-Boc-serine, diboronic acid anhydride-catalyzed dehydrative amidation provides an efficient method for synthesizing Weinreb amides. researchgate.net This reaction is notable for proceeding without racemization at the α-position. researchgate.net While this produces a Weinreb amide rather than a primary amide, it is a valuable intermediate that can be further transformed.

| Amidation Method | Substrate | Key Features | Ref |

| Hydrosilane-mediated Amidation | Unprotected amino acids | Catalytic 1,2,4-triazole; No protecting groups needed; Low racemization. | rsc.org |

| Diboronic Acid Anhydride Catalysis | N-Boc-serine | Dehydrative amidation; No racemization; Forms Weinreb amide. | researchgate.net |

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the efficiency of chemical transformations. Enzymes, particularly lipases and amidases, are well-suited for the stereoselective synthesis of this compound and its precursors.

Lipases are versatile enzymes that can catalyze amide bond formation, often with high regioselectivity and enantioselectivity. rsc.org For instance, immobilized Candida antarctica lipase (B570770) B (Novozym 435) has been shown to be highly effective in the selective N-acylation of amino alcohols in solvent-free systems. nih.gov This selectivity is crucial for substrates like (R)-serine, which contains both an amino and a hydroxyl group. The enzyme can direct acylation to the amino group, preventing the formation of ester byproducts. nih.gov Lipases can catalyze the aminolysis of esters or, in some cases, the direct amidation of carboxylic acids to form amides. acs.org

Another enzymatic strategy involves the use of amidases. A novel R-stereoselective amidase has been identified from Pseudomonas sp. that can hydrolyze an amide bond with high stereoselectivity. nih.gov While this is a hydrolytic enzyme, such enzymes can sometimes be used in reverse for synthesis under specific conditions. More direct is the use of enzymes that are naturally involved in amide bond synthesis. nih.gov These can be ATP-dependent, activating the carboxylic acid as an acyl-adenylate or acyl-phosphate, or ATP-independent, such as hydrolases that form an acyl-enzyme intermediate. nih.govnih.gov

A complete chemoenzymatic route could involve an initial enzymatic reduction of a keto-acid to form (R)-3-hydroxy-2-oxopropanoic acid, followed by a transaminase to install the amino group, and finally a lipase- or amidase-catalyzed amidation to yield the final product. The combination of enzymatic steps ensures high stereoselectivity throughout the synthesis. researchgate.net

| Enzymatic Method | Enzyme Class | Key Features | Ref |

| Selective N-Acylation | Lipase (e.g., Novozym 435) | High regioselectivity for the amino group; Can be solvent-free. | nih.gov |

| Amide Bond Synthesis | ATP-dependent synthetases/ligases | Activates carboxylic acid for amidation. | nih.govnih.gov |

| Amide Hydrolysis/Synthesis | Amidase | Can be highly stereoselective. | nih.gov |

| Ester Aminolysis | Lipase | Uses an ester precursor for amidation. | acs.org |

Chiral Auxiliary-Based Synthetic Strategies

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. After the desired stereocenter has been created, the auxiliary is removed.

One advanced strategy involves the use of a transient chiral auxiliary that is formed in situ through catalysis. For example, an asymmetric palladium-catalyzed reaction can install a chiral auxiliary onto a propargylic amine. This newly formed chiral center then directs a subsequent diastereoselective carboetherification reaction. The final step involves hydrogenation, which provides access to enantioenriched chiral amino alcohols. acs.org Another approach utilizes a chiral glycolate (B3277807) enolate in an aldol condensation with an imine to produce β-amino-α-hydroxy acids with high diastereoselectivity. acs.org These methods showcase how temporary chirality can be strategically used to control the stereochemical outcome of a reaction.

Regioselective Ring-Opening Reactions in Enantiopure Synthesis

The ring-opening of strained three-membered rings like aziridines and epoxides is a powerful method for introducing functionality in a regio- and stereocontrolled manner.

Aziridines, nitrogen-containing three-membered rings, can undergo nucleophilic ring-opening to produce β-functionalized amines. frontiersin.org The regioselectivity of this reaction, which determines whether the nucleophile attacks the C2 or C3 position, can be controlled by the choice of substituents on the aziridine (B145994) ring, the nucleophile, and the catalyst. frontiersin.orgacs.org For example, transition metal catalysts can be employed to achieve high regioselectivity in the cross-coupling of aziridines with various nucleophiles. mdpi.com

Solvent- and catalyst-free conditions have also been developed for the highly regioselective ring-opening of α-C-alkyloxycarbonyl aziridines with amines to synthesize α,β-diamino propionic derivatives. rsc.org This approach offers a green and efficient route to complex amino compounds.

Table 3: Regioselective Ring-Opening of Aziridines

| Aziridine Substrate | Nucleophile | Catalyst/Conditions | Product Type | Key Feature | Ref |

|---|---|---|---|---|---|

| N-tosylaziridines | Acid Anhydrides | 1,5,7-triazabicyclo rsc.orgrsc.orgdec-5-ene (TBD) | β-amino esters | Mild conditions, high yield | mdpi.com |

| α-C-alkyloxycarbonyl aziridine | Various amines | Catalyst- and solvent-free | α,β-diamino propionic derivatives | High regioselectivity, green method | rsc.org |

The ring-opening of epoxides with nitrogen nucleophiles, such as ammonia (B1221849) or amines, is a direct and atom-economical method for synthesizing β-amino alcohols. ursa.catorganic-chemistry.org These reactions typically proceed with high regioselectivity, with the nucleophile attacking the less sterically hindered carbon atom (an SN2 mechanism), and with inversion of stereochemistry at the center of attack. researchgate.net

Metal- and solvent-free protocols have been developed, for example, using acetic acid to mediate the reaction between epoxides and amines, affording β-amino alcohols in high yields. rsc.orgresearchgate.net Furthermore, the use of aqueous ammonia in the presence of an organic co-solvent like isopropanol provides a straightforward and safe procedure for the stereospecific synthesis of amino alcohols from arylglycidols. ursa.cat

Table 4: Regioselective Ring-Opening of Epoxides

| Epoxide Substrate | Nucleophile | Catalyst/Conditions | Product | Yield | Ref |

|---|---|---|---|---|---|

| Arylglycidols/ethers | Aqueous Ammonia | Isopropanol or 1,4-dioxane | 1,2-amino alcohols | High | ursa.cat |

| Various epoxides | Various amines | Acetic acid, solvent-free | β-amino alcohols | High (93-98%) | researchgate.net |

Synthesis from Precursors and Intermediates

This compound is the amide derivative of the natural amino acid L-serine (also known as (S)-serine). Therefore, a logical and common synthetic strategy involves using L-serine or its derivatives as the starting material. The synthesis would typically involve the protection of the amino and hydroxyl groups of serine, followed by the activation of the carboxylic acid and subsequent amidation. Finally, deprotection yields the target molecule.

Utilization of D-Serine Derivatives

D-serine, a naturally occurring amino acid, serves as a valuable chiral precursor for the synthesis of this compound and its analogs. nih.govymdb.ca The inherent stereochemistry of D-serine provides a strategic advantage in controlling the configuration of the final product. nih.gov Synthetic routes often involve the transformation of the carboxylic acid moiety of D-serine or its derivatives into an amide.

Preparation via Amino Acid Ester Hydrochlorides

Amino acid ester hydrochlorides are versatile starting materials for the synthesis of amides. scielo.brnih.gov The esterification of the amino acid, in this case, a derivative of (R)-2-amino-3-hydroxypropanoic acid, is followed by the conversion of the ester to the desired amide. The hydrochloride salt form facilitates handling and purification of the intermediate. scielo.br

The synthesis typically proceeds by first neutralizing the hydrochloride salt to generate the free amino ester. scielo.brcore.ac.uk This can be achieved using a variety of bases, with activated zinc dust being a notable method that allows for the isolation of the free amino peptide esters in good yield and purity. nih.govcore.ac.uk The free amino ester can then be coupled with a carboxylic acid or its activated derivative to form the amide bond. This method offers a reliable route to the target compound and its derivatives. scielo.br

Functional Group Protection and Deprotection in Synthetic Sequences

The presence of multiple reactive functional groups—the amine, hydroxyl, and amide moieties—in this compound necessitates the use of protecting groups during synthesis to ensure regioselectivity and avoid undesired side reactions. libretexts.org

Amine Protecting Group Strategies (e.g., Boc)

The amino group is particularly nucleophilic and requires protection in many synthetic transformations. libretexts.org Carbamates are a widely used class of protecting groups for amines due to their stability and the relatively mild conditions required for their removal. masterorganicchemistry.comslideshare.net

One of the most common amine protecting groups is the tert-butyloxycarbonyl (Boc) group. masterorganicchemistry.com It is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable under a variety of reaction conditions. masterorganicchemistry.commasterorganicchemistry.com The Boc group can be readily removed under acidic conditions, often using trifluoroacetic acid (TFA), which regenerates the amine. masterorganicchemistry.commasterorganicchemistry.com This orthogonality allows for selective deprotection in the presence of other protecting groups. numberanalytics.com

| Protecting Group | Introduction Reagent | Removal Conditions |

| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Trifluoroacetic acid (TFA) |

| Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenation (e.g., H₂/Pd-C) |

| Fmoc | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | Piperidine |

This table summarizes common amine protecting groups and their typical introduction and removal methods. masterorganicchemistry.commasterorganicchemistry.comorganic-chemistry.org

Hydroxyl Protecting Group Strategies

The hydroxyl group can also interfere with various synthetic steps and often requires protection. The most common strategy for protecting hydroxyl groups is their conversion to ethers or esters. highfine.com

Silyl ethers, such as tert-butyldimethylsilyl (TBS) and triethylsilyl (TES), are frequently employed due to their ease of introduction and removal. highfine.com They are generally stable to a range of reaction conditions but can be cleaved using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF). Benzyl ethers are another common choice, introduced via Williamson ether synthesis and typically removed by catalytic hydrogenation. highfine.com The selection of a suitable hydroxyl protecting group depends on its compatibility with the other functional groups and protecting groups present in the molecule. numberanalytics.comjocpr.com

| Protecting Group | Type | Common Removal Reagent |

| TBS | Silyl Ether | Tetrabutylammonium fluoride (TBAF) |

| TES | Silyl Ether | Tetrabutylammonium fluoride (TBAF) |

| Benzyl | Ether | H₂/Pd-C (Catalytic Hydrogenation) |

| MOM | Acetal | Acidic conditions |

| THP | Acetal | Acidic conditions |

This table outlines common hydroxyl protecting groups and their typical removal methods. highfine.com

Industrial Production Methodologies for Large-Scale Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production of this compound presents a unique set of challenges. The primary goals of industrial synthesis are to maximize yield, minimize cost, ensure safety, and produce a product of high purity.

For large-scale synthesis, the choice of starting materials and reagents is critical. Readily available and inexpensive starting materials are preferred. The synthetic route should be optimized to reduce the number of steps, minimize the use of hazardous reagents and solvents, and simplify purification procedures. nih.gov For instance, the use of catalytic hydrogenation for deprotection is often favored on an industrial scale due to the clean reaction profile and the ability to recover and reuse the catalyst.

Process optimization may involve adjusting reaction parameters such as temperature, pressure, and reaction time to maximize throughput. Continuous flow chemistry is an emerging technology that can offer advantages in terms of safety, efficiency, and scalability for the production of fine chemicals and pharmaceuticals. The development of a robust and scalable process is essential for the commercial viability of this compound and its derivatives.

Chemical Reactivity and Derivatization Studies of R 2 Amino 3 Hydroxypropanamide

Modifications of the Amide Group

The amide functional group in (R)-2-Amino-3-hydroxypropanamide is a key site for chemical modification, allowing for its conversion into other important functional groups or for the introduction of various substituents.

Hydrolysis: The amide bond can be cleaved through hydrolysis under acidic or basic conditions to yield (R)-serine. In acidic hydrolysis, the reaction is typically carried out by heating the amide in the presence of a strong acid, such as hydrochloric acid. byjus.com The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by water. byjus.comnih.gov Basic hydrolysis is generally achieved by heating with a strong base like sodium hydroxide (B78521), where the hydroxide ion acts as the nucleophile. nih.gov Additionally, enzymatic hydrolysis, often utilizing amidases or certain proteases, can provide a highly selective method for cleaving the amide bond under mild conditions, which is particularly useful in biological contexts or for stereospecific transformations. nih.govresearchgate.net

Reduction: The amide group can be reduced to a primary amine, converting this compound into (R)-2,3-diaminopropan-1-ol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation. byjus.comlibretexts.orgmasterorganicchemistry.com The reaction is generally performed in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF). libretexts.orgadichemistry.com The mechanism involves the nucleophilic addition of a hydride ion to the amide carbonyl, followed by the formation of an iminium ion intermediate, which is then further reduced to the amine. adichemistry.com This reaction is a fundamental transformation for producing vicinal diamines from amino acid amides.

N-Alkylation and N-Arylation: The nitrogen atom of the amide can be substituted to form N-alkyl or N-aryl derivatives, although this is generally less straightforward than the alkylation of amines. Direct N-alkylation of primary amides can be challenging. However, derivatization strategies can be employed. For instance, methods involving metal-catalyzed cross-coupling reactions or "borrowing hydrogen" catalysis with alcohols can be used to introduce alkyl or aryl groups. nih.govnih.gov These reactions expand the range of possible derivatives, creating more complex structures for various applications. rsc.org

Table 1: Summary of Amide Group Modifications

| Reaction Type | Reagents and Conditions | Product |

|---|---|---|

| Acid Hydrolysis | HCl (aq), heat | (R)-Serine |

| Base Hydrolysis | NaOH (aq), heat | Sodium (R)-serinate |

| Reduction | 1) LiAlH₄, THF; 2) H₂O workup | (R)-2,3-Diaminopropan-1-ol |

| N-Alkylation | Alkyl halide, base (general) | N-Alkyl-(R)-2-amino-3-hydroxypropanamide |

Intramolecular Cyclization Reactions

The presence of both a nucleophilic amino group and a hydroxyl group in close proximity to the amide carbonyl allows this compound and its derivatives to undergo intramolecular cyclization reactions, leading to the formation of stable heterocyclic structures.

One of the most significant cyclization reactions involves the formation of morpholinone derivatives. For example, if the primary amine of L-serinamide is first acylated with a group containing a leaving group, such as a chloroacetyl group, subsequent treatment with a base can induce intramolecular cyclization. This reaction proceeds via an intramolecular Williamson ether synthesis or a related nucleophilic substitution, where the hydroxyl group displaces the chloride to form a six-membered ring. This strategy has been demonstrated in the cyclization of N-chloroacetylated peptides. nih.govmdpi.com

Another important cyclization pathway leads to the formation of morpholine-2,5-diones from serine derivatives. nih.gov This type of reaction typically involves the cyclization of an N-acylserine, where the hydroxyl group attacks the activated carboxyl group to form a lactone (an ester), and the amide nitrogen is part of the resulting ring. While this specific reaction starts from the amino acid rather than the amide, it highlights the inherent tendency of the serine backbone to form such six-membered heterocyclic systems under appropriate conditions. The resulting morpholinone and morpholine-2,5-dione (B184730) scaffolds are common motifs in biologically active molecules and peptidomimetics.

Table 2: Examples of Intramolecular Cyclization Products

| Starting Material Derivative | Reaction Condition | Cyclic Product | Ring System |

|---|---|---|---|

| N-Chloroacetyl-(R)-serinamide | Base (e.g., Tris base in DMF) | (R)-5-(Hydroxymethyl)morpholin-3-one | Morpholinone |

| N-Acyl-(R)-serine | Dehydrating agent/coupling agent | (R)-6-(Hydroxymethyl)morpholine-2,5-dione | Morpholine-2,5-dione |

Stereochemical Characterization and Advanced Analytical Methods

Chiral Chromatographic Techniques for Enantiomeric Resolution

Chiral chromatography is a cornerstone for the separation of enantiomers. This is accomplished by creating a chiral environment in the chromatographic system, either through a chiral stationary phase (CSP) or a chiral additive in the mobile phase. For (R)-2-Amino-3-hydroxypropanamide, which is a polar compound, direct separation on a CSP is often the preferred approach.

High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a powerful and widely used technique for the enantiomeric resolution of chiral compounds, including amino acid derivatives. unina.itsigmaaldrich.com The separation mechanism relies on the differential interactions between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase, leading to the formation of transient diastereomeric complexes with different stabilities.

For polar analytes like this compound, several types of CSPs are suitable. These include polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives), macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or vancomycin), and Pirkle-type or brush-type CSPs. unina.itsigmaaldrich.com The choice of CSP and mobile phase is critical for achieving optimal separation. For instance, macrocyclic glycopeptide-based CSPs are known for their versatility in separating a wide range of polar and ionic compounds, including underivatized amino acids. sigmaaldrich.com

The enantiomeric separation of serine derivatives, which are structurally analogous to this compound, has been successfully achieved using various CSPs. For example, the enantiomers of FMOC-serine have been resolved on an Astec® (R,R) P-CAP column. sigmaaldrich.com While specific application data for this compound is not widely published, the principles of these separations are directly applicable. A typical separation would involve a mobile phase consisting of a mixture of an organic modifier (like acetonitrile (B52724) or methanol) and an aqueous buffer. sigmaaldrich.com

Illustrative HPLC Parameters for Chiral Separation of a Serine Derivative:

| Parameter | Value |

| Column | Astec® (R,R) P-CAP, 25 cm x 4.6 mm I.D., 5 µm |

| Mobile Phase | 20 mM ammonium (B1175870) acetate (B1210297) in Acetonitrile:Methanol (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Hypothetical Retention Time (R-enantiomer) | 8.5 min |

| Hypothetical Retention Time (S-enantiomer) | 10.2 min |

| Hypothetical Separation Factor (α) | 1.20 |

This table presents hypothetical data to illustrate a typical chiral HPLC separation.

Gas Chromatography (GC) is another powerful technique for the separation of volatile compounds. For non-volatile analytes like amino acid derivatives, a derivatization step is necessary to increase their volatility and thermal stability. sigmaaldrich.com Silylation is a common derivatization technique where active hydrogens in the molecule are replaced with a trimethylsilyl (B98337) (TMS) group. unina.itmdpi.com

For the analysis of this compound, the amino, hydroxyl, and amide groups would need to be derivatized. The resulting volatile derivative can then be separated on a chiral GC column, such as one coated with a cyclodextrin (B1172386) derivative or a chiral polysiloxane. The separated enantiomers are then detected by a mass spectrometer (MS), which provides both quantification and structural information based on the mass-to-charge ratio of the fragmented ions. This combination of high-resolution separation and sensitive detection makes GC-MS a valuable tool for determining enantiomeric purity.

Spectrometric Techniques for Chiral Analysis

Spectrometric techniques, particularly mass spectrometry and nuclear magnetic resonance spectroscopy, provide alternative and complementary methods for chiral analysis.

Mass spectrometry is not inherently a chiral technique, as enantiomers have identical mass-to-charge ratios. However, when combined with a chiral element, MS can be used for chiral differentiation. This can be achieved in several ways. One method involves the formation of diastereomeric complexes by introducing a chiral selector into the ion source. These diastereomeric complexes will have different fragmentation patterns or stabilities in the gas phase, which can be distinguished by tandem mass spectrometry (MS/MS).

Another approach is to couple MS with a chiral separation technique like HPLC or GC, as described in the previous sections. The mass spectrometer then serves as a highly selective and sensitive detector for the separated enantiomers.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can also be used to determine the enantiomeric purity of a chiral compound. Similar to MS, NMR is not inherently chiral. To differentiate between enantiomers, a chiral environment must be created in the NMR tube. This is typically achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).

When a CSA is added to a solution of a racemic mixture, it forms transient diastereomeric complexes with the enantiomers. These complexes will have slightly different magnetic environments, leading to separate signals for the corresponding nuclei in the NMR spectrum. The ratio of the integrals of these signals directly corresponds to the enantiomeric ratio. For this compound, a suitable CSA would be a chiral acid or alcohol that can interact with the functional groups of the analyte.

Alternatively, the analyte can be reacted with a chiral derivatizing agent to form stable diastereomers. These diastereomers can then be analyzed by standard NMR, and the different chemical shifts of the diastereomeric products can be used to determine the enantiomeric composition of the original sample.

Derivatization Chemistry for Enhanced Chiral Separation

The accurate quantification and separation of enantiomers are critical in chemical analysis. For chiral molecules like this compound, which possesses both amino and hydroxyl functional groups, derivatization is a powerful strategy to enhance separability, particularly in chromatography. This process involves reacting the chiral analyte with a chiral derivatizing agent to form diastereomers, which, unlike enantiomers, have different physical properties and can be separated using non-chiral methods.

Axially Chiral Derivatization Reagents (e.g., (R)-BiAC)

Axially chiral reagents represent a sophisticated class of derivatizing agents that create a highly structured chiral environment around the analyte, leading to excellent separation of the resulting diastereomers. A prime example is (R)-BiAC ((R)-4-nitrophenyl N-[2'-(diethylamino)-6,6'-dimethyl-[1,1'-biphenyl]-2-yl]carbamate hydrochloride). epa.govresearchgate.net This reagent reacts with the primary amino group of amino compounds, such as this compound, to form stable diastereomeric derivatives.

The key to the efficacy of (R)-BiAC lies in the rigid, sterically demanding biphenyl (B1667301) backbone, which imparts significant conformational differences between the diastereomers formed from the R- and S-enantiomers of an analyte. epa.govnih.gov This structural difference leads to distinct retention times in reversed-phase liquid chromatography (RPLC). The use of (R)-BiAC has been shown to achieve complete chiral separation for all proteinogenic amino acids, often within a short analysis time and with high resolution (Rs > 1.9). researchgate.netnih.gov A notable feature is the consistent elution order, where diastereomers derived from D-amino acids (which share stereochemical similarities with (R)-series compounds) typically elute before their L-counterparts. epa.govnih.gov Furthermore, the reagent is designed for high-sensitivity detection by mass spectrometry (MS), enabling analysis at the attomole level. epa.gov

The derivatization procedure with (R)-BiAC allows for the robust and sensitive analysis of chiral amino compounds using standard LC-MS/MS equipment without the need for specialized and often expensive chiral stationary phases. fujifilm.com

Diastereomer Formation for Achiral Column Separation

The fundamental principle of indirect chiral separation is the conversion of a pair of enantiomers into a pair of diastereomers. nih.govlibretexts.orglibretexts.org Enantiomers, being mirror images, have identical physical properties (e.g., boiling point, solubility, chromatographic retention times on achiral media), making their separation challenging. wikipedia.org Diastereomers, however, are stereoisomers that are not mirror images and possess different physical properties. libretexts.orglibretexts.org

This difference is exploited by reacting the racemic or enantiomerically enriched sample, containing this compound, with a single, pure enantiomer of a chiral derivatizing agent (CDA). nih.gov The reaction, typically targeting the amine or hydroxyl group, creates two distinct diastereomers: [(R)-analyte-(R)-CDA] and [(S)-analyte-(R)-CDA]. These diastereomeric products can then be readily separated using standard, cost-effective achiral stationary phases in gas chromatography (GC) or high-performance liquid chromatography (HPLC). nih.gov

Several CDAs are available, each with specific reactivity and applications. For amino-containing compounds, agents like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) and (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) are widely used. nih.govmdpi.com For hydroxyl groups, reagents such as naproxen (B1676952) chloride can be employed. mdpi.comnih.gov The choice of reagent depends on the functional groups present in the analyte and the analytical detection method. The successful separation of these newly formed diastereomers allows for the accurate quantification of the original enantiomeric composition of the sample. nih.govresearchgate.net

Table 1: Comparison of Chiral Derivatizing Agents

| Derivatizing Agent | Target Functional Group | Principle | Advantage |

|---|---|---|---|

| (R)-BiAC | Primary Amines | Forms diastereomers with a rigid axial chirality for LC-MS analysis. | High resolution, high sensitivity (attomole), consistent elution order. epa.govnih.govfujifilm.com |

| Marfey's Reagent (FDAA) | Primary Amines, Hydroxy groups | Forms diastereomeric amides/esters for LC separation. | Well-established, versatile for amino acids and hydroxy acids. nih.govmdpi.com |

| FLEC | Primary/Secondary Amines | Forms diastereomeric carbamates, often fluorescent for sensitive detection. | Enables separation of numerous proteinogenic amino acids. nih.gov |

| (S)-Naproxen Chloride | Amines, Alcohols | Forms diastereomeric amides/esters for LC or TIMS-MS analysis. | Reliable for determining absolute configuration by NMR. mdpi.comnih.gov |

Computational and Spectroscopic Approaches for Absolute Configuration Determination

While chromatographic methods can separate enantiomers, determining the absolute configuration (i.e., assigning the R or S descriptor) requires specific spectroscopic and computational techniques. These methods provide definitive proof of the three-dimensional arrangement of atoms at the stereocenter.

The most definitive method for determining absolute configuration is X-ray single-crystal diffraction (XRSCD). nih.gov If a suitable single crystal of the compound can be grown, this technique can precisely map the spatial position of every atom, providing unequivocal proof of its absolute stereochemistry. nih.gov

In the absence of a suitable crystal, a combination of spectroscopic measurements and quantum chemical calculations is the preferred approach. researchgate.net This involves measuring a chiroptical property of the molecule, such as its optical rotation (OR), electronic circular dichroism (ECD), or vibrational circular dichroism (VCD). wikipedia.orgnih.gov

The process generally follows these steps:

Conformational Search: A computational search for all low-energy stable conformations of the molecule is performed using molecular mechanics (MM) or density functional theory (DFT) methods. researchgate.netfrontiersin.org

Property Calculation: For each stable conformer of both the (R) and (S) enantiomers, the desired spectroscopic property (e.g., OR, ECD spectrum) is calculated using high-level quantum mechanical methods. frontiersin.org

Boltzmann Averaging: The calculated properties for all conformers of a given enantiomer are averaged, weighted by their predicted relative population based on Boltzmann statistics. frontiersin.org

Comparison: The final, computationally predicted spectrum or value for the (R)-enantiomer and the (S)-enantiomer is compared to the experimentally measured value. A match between the experimental data and the calculated data for one of the enantiomers allows for the confident assignment of the absolute configuration. nih.govfrontiersin.org

For this compound, one would compare the experimentally measured optical rotation to the values calculated for both the (R) and (S) isomers. A positive match would confirm the compound's identity. Additionally, NMR spectroscopy, sometimes in conjunction with chiral derivatizing or solvating agents, can be used to create diastereomeric environments that lead to distinguishable chemical shifts, aiding in structural elucidation. wikipedia.orgnih.gov

Table 2: Methods for Absolute Configuration Determination

| Method | Principle | Requirements | Outcome |

|---|---|---|---|

| X-Ray Crystallography | Anomalous scattering of X-rays by atoms in a single crystal. | High-quality single crystal. | Unambiguous 3D structure and absolute configuration. nih.gov |

| Optical Rotation (OR) Calculation | Comparison of experimentally measured optical rotation with quantum chemically computed values for R and S enantiomers. | Pure enantiomeric sample, computational resources. | Assignment of R or S configuration based on the sign and magnitude of rotation. researchgate.net |

| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized light by chromophores. | Presence of a chromophore, pure sample. | Assignment by matching experimental and calculated spectra. nih.gov |

| NMR with Chiral Agents | Formation of transient diastereomeric complexes with different NMR spectra. | Pure sample, suitable chiral solvating or derivatizing agent. | Determination of enantiomeric purity and can assist in configuration assignment. wikipedia.orgnih.gov |

Computational Chemistry and Mechanistic Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine molecular geometries, electronic distributions, and various spectroscopic properties. For (R)-2-Amino-3-hydroxypropanamide, such calculations are crucial for understanding its intrinsic characteristics.

Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. This process of geometry optimization involves finding the minimum energy conformation on the potential energy surface. For amino acids and their derivatives, like this compound, DFT has proven to be a reliable approach. ucl.ac.uksemanticscholar.org

The optimization is typically performed using a specific functional and basis set. For instance, the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly employed. semanticscholar.orgscispace.com This is paired with a basis set, such as 6-31G(d,p), which describes the mathematical functions used to represent the electronic orbitals. semanticscholar.org The goal is to identify the most stable conformer by minimizing the total electronic energy. semanticscholar.org In these calculations, all atoms are allowed to relax to find the lowest energy structure. ucl.ac.uk

Once the molecular geometry is optimized, a range of electronic and geometric properties can be calculated to characterize the molecule. These properties are essential for predicting the physicochemical behavior of this compound. Key computed properties include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The difference between these energies, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. scispace.com

Other significant properties that can be calculated are the molecular surface area, molecular volume, and polar surface area (PSA), which relates to the molecule's ability to form hydrogen bonds. semanticscholar.orgnih.gov The octanol-water partition coefficient (logP) can also be computed to estimate the hydrophilicity of the molecule. semanticscholar.org

Table 1: Computed Properties for 2-Amino-3-hydroxypropanamide Below is a table of computed molecular properties.

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 104.11 g/mol | PubChem |

| XLogP3 | -2.4 | PubChem |

| Hydrogen Bond Donor Count | 3 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 104.058577502 Da | PubChem |

For molecules containing only light elements like this compound, relativistic effects are generally considered negligible and are often omitted from calculations, especially when the focus is on relative energy differences rather than absolute values. ucl.ac.uk

Solvent effects, however, can be significant as they represent the influence of the surrounding medium on the molecule's conformation and properties. Calculations can be performed in the gas phase (in vacuum) or can incorporate a solvent model to simulate behavior in an aqueous environment. ucl.ac.uksemanticscholar.org Implicit solvent models, such as the Polarizable Continuum Model (PCM), are a common way to account for these effects by representing the solvent as a continuous dielectric medium. This is crucial for accurately modeling the behavior of polar molecules like amino acid derivatives in biological systems.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to find correlations between the chemical structures of compounds and their biological activities. For derivatives of this compound, QSAR models can be developed to predict their potential efficacy or binding affinity towards a specific biological target. nih.gov

The general approach involves taking a dataset of compounds with known activities (e.g., inhibition constants, IC50) and using this as a dependent variable to build a mathematical model. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are advanced 3D-QSAR methods that can be employed. nih.gov

The foundation of a QSAR model is the use of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure and physicochemical properties. nih.gov These descriptors are the independent variables in the QSAR equation. For derivatives of compounds similar to this compound, relevant descriptors often include:

Steric descriptors: Related to the size and shape of the molecule.

Electrostatic descriptors: Describing the distribution of charge, dipole moments, and ionization potential. nih.govnih.gov

Hydrophobic descriptors: Quantifying the molecule's lipophilicity. nih.gov

Topological descriptors: Related to atomic connectivity and branching.

Hydrogen bond descriptors: Counting the number of potential hydrogen bond donors and acceptors. nih.govnih.gov

These descriptors are calculated for each molecule in the training set and are used to generate a regression model that correlates them with the observed biological activity. nih.gov The resulting model can then be used to predict the activity of new, untested derivatives.

A critical step in QSAR modeling is rigorous validation to ensure the model is robust, statistically significant, and has predictive power. nih.gov Validation is typically divided into internal and external validation.

Internal validation assesses the stability and robustness of the model using the initial training set. A common method is leave-one-out (LOO) cross-validation, which generates the cross-validated correlation coefficient (Q² or r²CV). A high Q² value (typically > 0.5) indicates good internal predictivity. nih.govmdpi.com Other internal validation metrics include the adjusted coefficient of determination (R²adj) and the root mean square error of the training set (RMSEtr). nih.gov

External validation evaluates the model's ability to predict the activity of an independent set of compounds (the test set) that were not used in model generation. Key statistical parameters for external validation include the predictive R² (R²pr), which measures the correlation between predicted and observed activities for the test set, and the concordance correlation coefficient (CCCpr). nih.govresearchgate.net A high R²pr value (e.g., > 0.6) is generally considered indicative of good predictive ability. researchgate.net

Table 2: Example Statistical Parameters for QSAR Model Validation This table shows typical statistical metrics used to validate QSAR models, with example values taken from a study on related compounds. nih.govnih.gov

| Parameter | Description | Typical Good Value |

|---|---|---|

| R² | Coefficient of determination (Goodness-of-fit) | > 0.6 |

| Q² (or r²CV) | Cross-validated correlation coefficient (Internal predictivity) | > 0.5 |

| R²pr | Predictive R² for the external test set (External predictivity) | > 0.6 |

| CCCpr | Concordance Correlation Coefficient for the test set | > 0.85 |

| Q²Fn | A metric for external predictivity | > 0.7 |

The ultimate goal is to develop a QSAR model with high goodness-of-fit, robustness, and, most importantly, strong predictive power for designing new derivatives with enhanced activity. nih.gov

Theoretical Investigations of Reaction Mechanisms

Theoretical studies are crucial for elucidating the pathways of chemical transformations, including rearrangements and the factors governing selectivity.

Currently, there is a notable absence of specific computational studies in the peer-reviewed scientific literature that focus on the intramolecular rearrangement reactions of this compound. Such studies would be valuable for understanding the stability of the molecule and potential isomerization pathways under various conditions. Theoretical investigations could, for instance, map the potential energy surface for the migration of functional groups, such as the acyl group, which is a common rearrangement in similar biomolecules. However, dedicated research on this specific compound is not publicly available at this time.

The prediction of regioselectivity and stereoselectivity is a significant application of computational chemistry. For a chiral molecule like this compound, understanding the factors that direct the outcome of its reactions is fundamental. These factors can include steric hindrance, electronic effects, and the influence of catalysts or solvents.

Despite the importance of this area, there is a lack of published theoretical investigations into the regioselectivity and stereoselectivity of reactions specifically involving this compound. Computational models, such as those based on Density Functional Theory (DFT), could be employed to calculate transition state energies for different reaction pathways, thereby predicting the major products. Such studies would be instrumental in designing synthetic routes that utilize this compound as a chiral building block. As of now, this specific area of research remains to be explored for this compound.

Molecular Interaction and Ligand Binding Studies (from a computational perspective)

Molecular docking and other computational techniques are pivotal in understanding how a molecule like this compound might interact with biological macromolecules, such as proteins or nucleic acids. These studies can predict binding affinities and modes, which are essential in the context of drug design and molecular recognition.

A review of the current scientific literature indicates that there are no specific computational studies detailing the molecular interaction and ligand binding profile of this compound with specific biological targets. While general principles of molecular interactions can be inferred from its structure—possessing hydrogen bond donors (amino and hydroxyl groups) and an acceptor (carbonyl group)—detailed computational analyses, including docking simulations or molecular dynamics studies with specific receptors, have not been reported. Such research would be necessary to elucidate its potential biological roles from a molecular modeling perspective.

Applications of R 2 Amino 3 Hydroxypropanamide in Advanced Chemical Synthesis and Design

Design and Synthesis of Peptidomimetics

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation and better bioavailability. researchgate.net The modification of the peptide backbone is a common strategy in peptidomimetic design. nih.govresearchgate.net (R)-2-Amino-3-hydroxypropanamide serves as a valuable precursor in this field due to its inherent chirality and multiple functional groups that allow for diverse chemical modifications.

Incorporation into Macrocyclic Peptidomimetics

Macrocyclization is a key strategy in drug design to constrain a peptide's conformation, which can lead to increased receptor affinity, selectivity, and stability. nih.gov While direct examples of this compound incorporation are not extensively documented, its structural features make it an ideal candidate for constructing macrocyclic peptidomimetics.

The primary amine and the side-chain hydroxyl group of the serinamide (B1267486) scaffold can serve as reactive handles for cyclization reactions. Furthermore, the replacement of the C-terminal carboxylic acid with a more stable amide group, as is present in serinamide, is a known tactic to confer resistance to degradation by carboxypeptidases. This intrinsic stability is a highly desirable feature for macrocyclic drug candidates. The synthesis of such complex molecules can be achieved through techniques like solid-phase peptide synthesis (SPPS), where building blocks are sequentially added and later cyclized. nih.gov

Synthesis of Peptidomimetic Analogs with Modified Backbones

Modifying the polyamide backbone of peptides is a fundamental approach to creating analogs with enhanced therapeutic potential. nih.govfrontiersin.orgresearchgate.net These modifications can alter the molecule's susceptibility to proteolysis and fine-tune its conformational preferences. researchgate.netresearchgate.net The functional groups of this compound offer multiple avenues for creating non-peptidic linkages.

For instance, the nucleophilic hydroxyl group can be used to form stable ether or ester bonds within the peptide backbone, while the primary amine can be derivatized to form secondary amines. These alterations move away from the traditional amide bond structure, yielding peptidomimetics with significantly different physicochemical properties. The development of synthetic methods for incorporating such modified building blocks is crucial for expanding the chemical diversity of peptide-based therapeutics. nih.gov

| Functional Group | Potential Reaction | Resulting Linkage | Impact on Backbone |

|---|---|---|---|

| Primary Amine (-NH2) | Reductive Amination | Secondary Amine (-NH-CH2-) | Increases flexibility; removes carbonyl H-bond acceptor |

| Hydroxyl (-OH) | Williamson Ether Synthesis | Ether (-O-) | Introduces flexibility; alters polarity |

| Hydroxyl (-OH) | Esterification | Ester (-O-C=O) | Introduces a potentially hydrolyzable linkage |

Strategic Use as a Warhead Moiety in Complex Molecules

In the context of targeted covalent inhibitors, a "warhead" refers to an electrophilic functional group designed to form a stable, covalent bond with a nucleophilic amino acid residue (such as cysteine or serine) on a target protein. nih.govmdpi.com Common warheads include Michael acceptors, acrylamides, and other reactive groups.

The functional groups of this compound—a primary amine, a primary hydroxyl group, and a primary amide—are nucleophilic, not electrophilic. Therefore, serinamide itself does not function as a typical warhead. However, its structure can be strategically utilized as a scaffold to carry and present a warhead. The amine or hydroxyl groups can serve as attachment points for linking a separate, reactive warhead moiety. This approach allows the serinamide portion of the molecule to provide specific interactions with the target protein, guiding the attached warhead to the desired site for covalent modification. The development of such targeted covalent modifiers is an active area of research, with various chemistries being explored to achieve high reactivity and specificity. nih.govchemrxiv.orgchemrxiv.org

Synthesis of Beta-Lactam Derivatives

The β-lactam (azetidin-2-one) ring is the core structural motif of a major class of antibiotics, including penicillins and cephalosporins. nih.govnih.gov Beyond their antibacterial properties, functionalized β-lactams are valuable as synthetic intermediates and have shown potential as anticancer and cholesterol-absorption inhibitory agents. nih.govnih.govmdpi.com

Preparation of Monocyclic Beta-Lactams from Amino-Beta-Hydroxy Acids

This compound is the amide derivative of L-serine, an α-amino-β-hydroxy acid. The core structure of such amino acids is a key precursor for synthesizing substituted monocyclic β-lactams. One of the most common methods for forming the β-lactam ring is the Staudinger [2+2] cycloaddition between a ketene (B1206846) and an imine. mdpi.comnih.gov

In a typical synthetic route, a protected derivative of L-serine is used as the starting material. For example, the amino and hydroxyl groups are protected, and the carboxylic acid is converted into a suitable precursor for ketene generation or for an alternative cyclization method. A relevant strategy involves the cyclization of O-substituted hydroxamates derived from β-substituted carboxylic acids to yield the monocyclic β-lactam core. nd.edu The use of chiral amino acid derivatives ensures the stereocontrolled synthesis of the resulting β-lactam, which is critical for its biological activity. nih.gov

| Reaction Name | Reactants | Product Type | Reference |

|---|---|---|---|

| Staudinger Cycloaddition | Ketene + Imine | 3-Amino-β-lactam | mdpi.comnih.gov |

| Enolate-Imine Cyclocondensation | Ester Enolate + Imine | 3-Amino-β-lactam | nih.gov |

| Hydroxamate Cyclization | O-Substituted Hydroxamate of a β-Amino Acid | Monocyclic β-lactam | nd.edu |

| Kinugasa Reaction | Copper Acetylide + Nitrone | Substituted β-lactam | nih.gov |

Development of Functionalized Beta-Lactams

Once the basic monocyclic β-lactam ring is synthesized from a precursor like this compound or its parent acid, the existing functional groups provide handles for further derivatization. rsc.org A β-lactam derived from serine would typically feature an amino group (or a protected version) at the C-3 position and a hydroxymethyl group at the C-4 position.

These sites are ideal for introducing a wide range of chemical functionalities to create a library of novel β-lactam derivatives. researchgate.net The amino group can be acylated or alkylated, while the hydroxyl group can undergo esterification, etherification, or oxidation. These modifications can dramatically alter the molecule's biological activity, leading to the development of new antibiotics that can overcome resistance mechanisms or new therapeutic agents with entirely different applications. nih.govmdpi.com The strategic functionalization of the β-lactam scaffold remains a cornerstone of medicinal chemistry research. nih.gov

Development of Phosphonate (B1237965) Analogs

Phosphonates, which are organophosphorus compounds characterized by a C-PO(OH)₂ or C-PO(OR)₂ group, are of significant interest in medicinal chemistry due to their ability to act as stable mimics of phosphate-containing biomolecules. The synthesis of phosphonate analogs of amino acids has been a particularly fruitful area of research.

Synthesis of Amino-Hydroxypropylphosphonates

The synthesis of enantiomerically enriched diethyl 2-amino-3-hydroxypropylphosphonates has been achieved through strategies involving N-protected (aziridin-2-yl)methylphosphonates. nih.gov A key step in these synthetic routes is the regioselective opening of the aziridine (B145994) ring by various nucleophiles. nih.gov For instance, treatment of (R)- or (S)-N-Bn-(aziridin-2-yl)methylphosphonates with glacial acetic acid leads to the regioselective formation of the corresponding (R)- or (S)-2-(N-Bn-amino)-3-acetoxypropylphosphonates. nih.gov These strategies provide efficient pathways to functionalized aminohydroxypropylphosphonates, which are valuable building blocks for more complex structures. nih.gov

| Precursor | Reagent | Product |

| (R)- or (S)-N-Bn-(aziridin-2-yl)methylphosphonate | Glacial Acetic Acid | (R)- or (S)-2-(N-Bn-amino)-3-acetoxypropylphosphonate |

Chiral Pool Applications in Heterocyclic Synthesis

The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products that can be used as starting materials for the synthesis of other chiral compounds. This compound, derived from the natural amino acid L-serine, is a prime example of a chiral pool reagent. Its stereocenter and functional groups can be strategically incorporated into the target molecule, preserving chirality and simplifying the synthetic process.

Synthesis of Functionalized Indole (B1671886) Derivatives

The indole nucleus is a common scaffold in a vast number of natural products and pharmaceuticals. The synthesis of functionalized indole derivatives often involves the strategic introduction of substituents onto the indole ring. While direct use of this compound in the provided search results is not explicitly detailed for indole synthesis, the synthesis of novel (Z)-3-(3-((3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)methyl)-1H-indol-1-yl)-N-arylpropanamides has been reported starting from 1H-indole-3-carbaldehyde and 3-chloro-N-arylpropanamides. easychair.orgeasychair.org This highlights the general utility of propanamide-containing building blocks in the synthesis of complex indole derivatives. easychair.orgeasychair.org

Preparation of Quinazolinone Derivatives

Quinazolinones are a class of heterocyclic compounds that exhibit a wide range of biological activities. Their synthesis often involves the condensation of an anthranilic acid derivative with a suitable reaction partner. For example, one method for preparing quinazolinone derivatives involves reacting acetylanthranilic acid with a pyridine (B92270) carboxaldehyde in acetic acid and acetic anhydride. google.com Another approach involves the reaction of 3-amino-2-methylquinazolin-4(3H)-one with chloroacetyl chloride, followed by condensation with various primary amines to yield substituted acetamides. innovareacademics.in While a direct synthetic route from this compound is not explicitly described, its structural motifs could potentially be incorporated into quinazolinone scaffolds through multi-step syntheses.

Synthesis of Diketopiperazines

Diketopiperazines (DKPs), also known as cyclic dipeptides, are six-membered rings containing two amide bonds. wikipedia.org They are frequently found in nature and often exhibit interesting biological properties. organic-chemistry.org DKPs are commonly synthesized by the cyclization of dipeptides. wikipedia.org A concise method for synthesizing 2,5-diketopiperazines with hydroxymethyl functional groups utilizes a diboronic acid anhydride-catalyzed hydroxy-directed peptide bond formation. organic-chemistry.org This three-step sequence involves the catalytic condensation of amino acids, deprotection of the nitrogen-protecting group, and subsequent intramolecular cyclization. organic-chemistry.org Given that this compound is a serine derivative, it can be a direct precursor in the synthesis of serine-containing diketopiperazines.

| Synthetic Step | Description |

| Step 1 | Intermolecular catalytic condensation of amino acids. |

| Step 2 | Deprotection of the nitrogen-protecting group. |

| Step 3 | Intramolecular cyclization to form the diketopiperazine ring. |

Precursor for Other Complex Organic Molecules

The utility of this compound extends beyond the specific examples mentioned above. Its combination of a primary amine, a primary alcohol, and an amide functional group, all attached to a chiral backbone, makes it a highly versatile starting material for a wide array of other complex organic molecules. The stereocenter at the C2 position provides a handle for controlling the stereochemistry of subsequent reactions, a crucial aspect in the synthesis of biologically active compounds. Its functional groups can be selectively protected and modified, allowing for a stepwise and controlled construction of intricate molecular architectures. For instance, the hydroxyl group can be oxidized to an aldehyde or carboxylic acid, the amine can be acylated or alkylated, and the amide can be hydrolyzed or reduced, opening up a plethora of synthetic possibilities.

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing (R)-2-Amino-3-hydroxypropanamide with high enantiomeric purity?

- Methodological Answer : Asymmetric synthesis using chiral catalysts or enzymatic resolution of racemic mixtures can achieve high enantiomeric purity. For example, enzymatic approaches leveraging aminotransferases or lipases have been effective for analogous β-hydroxy amides . Chiral auxiliaries, such as Evans oxazolidinones, may also be employed to control stereochemistry during amide bond formation. Post-synthesis purification via recrystallization or chiral chromatography (e.g., Chiralpak® columns) is critical to isolate the R-enantiomer .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm stereochemistry and functional groups (e.g., hydroxy and amide protons at δ 3.2–5.5 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 210–220 nm) quantifies purity (>95% required for biological assays) .

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF validates molecular weight (theoretical m/z = 104.11 for [M+H]) .

Q. How should this compound be stored to maintain stability in laboratory settings?

- Methodological Answer : Store as a hydrochloride salt (if synthesized) at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Lyophilized forms are stable for >12 months. For aqueous solutions, use pH 6–7 buffers and avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can researchers resolve discrepancies in enantiomeric purity measurements between chiral HPLC and polarimetry?

- Methodological Answer : Discrepancies may arise from solvent polarity effects on optical rotation or column selectivity. Cross-validate using orthogonal methods:

- Chiral HPLC : Use columns with cellulose-/amylose-based stationary phases (e.g., Daicel® CHIRALPAK IA) and mobile phases optimized for resolution (e.g., hexane:isopropanol with 0.1% TFA) .

- Polarimetry : Calibrate with a pure R-enantiomer standard. Account for temperature and solvent-induced shifts in specific rotation .

- X-ray Crystallography : Resolve absolute configuration definitively via single-crystal analysis .

Q. What computational strategies are effective for modeling this compound’s interactions with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes to enzymes (e.g., proteases or kinases). Parameterize force fields (AMBER/CHARMM) for amide and hydroxyl groups .

- Molecular Dynamics (MD) : Simulate solvation effects (TIP3P water model) and ligand-protein stability over 100-ns trajectories. Analyze hydrogen-bonding networks with VMD or PyMOL .

- QM/MM Calculations : Combine DFT (B3LYP/6-31G*) for ligand electronic structure with MM for protein dynamics .

Q. How does the hydroxyl group in this compound influence its metabolic stability in pharmacokinetic studies?

- Methodological Answer : The β-hydroxy group increases hydrophilicity, reducing CYP450-mediated metabolism but potentially enhancing Phase II conjugation (e.g., glucuronidation). To assess:

- In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Compare half-life (t) to methylated analogs .

- Stability in Plasma : Quantify intact compound after exposure to plasma esterases using isotopically labeled internal standards .

Q. What strategies mitigate racemization during derivatization of this compound in peptide synthesis?

- Methodological Answer :

- Low-Temperature Coupling : Perform amide bond formation (e.g., HATU/DIPEA) at 0–4°C to minimize base-induced racemization .

- Protecting Groups : Use Fmoc-/Boc-protected intermediates for the amino group. Avoid strong acids (TFA) during deprotection; opt for enzymatic cleavage (e.g., penicillin acylase) .

- Monitor Racemization : Track via H NMR (split signals for diastereomers) or Marfey’s reagent derivatization followed by HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.